Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. This scaffold is widely studied due to its pharmacological relevance, particularly in kinase inhibition and cytotoxic activity . The chlorine substituent enhances electrophilicity and binding affinity to biological targets, while the ester group facilitates synthetic modifications for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVABTIPHRWJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 7-chloroimidazo[1,2-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes acid-catalyzed hydrolysis to yield 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This reaction is critical for generating bioactive derivatives.
Reaction Conditions :
The hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water and subsequent elimination of methanol. The resulting carboxylic acid is a versatile intermediate for further functionalization, such as amide coupling in drug discovery .
Nucleophilic Aromatic Substitution (Cl Replacement)
The chlorine atom at position 7 participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introduction.
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h | 85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 78% |
Mechanistically, oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate, which reacts with boronic acids or amines to install new substituents. This reactivity is exploited to enhance pharmacological properties in antitubercular agents .
Reduction and Oxidation Reactions
The imidazo[1,2-a]pyridine core undergoes redox transformations at specific positions.
Reduction
-
Target : Ester to alcohol
-
Reagents : LiAlH₄, THF, 0°C → RT
-
Yield : 75%
Oxidation
-
Target : Methyl group to ketone
-
Reagents : KMnO₄, H₂SO₄, 60°C
-
Yield : 60%
These reactions modify electronic properties, influencing binding affinity in enzyme inhibition studies.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For example:
-
Reaction : Intramolecular cyclization with hydrazine
-
Conditions : EtOH, reflux, 8h
-
Product : 7-Chloroimidazo[1,2-a]pyrido[2,3-d]pyridazin-2-one
-
Yield : 68%
This reactivity expands structural diversity in medicinal chemistry campaigns targeting Mycobacterium tuberculosis .
Scientific Research Applications
Antimicrobial Activity Against Tuberculosis
One of the most significant applications of methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is its efficacy against Mycobacterium tuberculosis (Mtb). Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including methyl 7-chloro derivatives, exhibit potent anti-TB activity.
Case Study: Anti-TB Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamide derivatives, including this compound. These compounds were screened against various strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentrations (MICs) were found to be exceptionally low, with some compounds exhibiting MIC values as low as 0.006 μM against replicating bacteria .
| Compound | MIC (μM) | Activity against MDR/XDR |
|---|---|---|
| 18 | ≤0.006 | Yes |
| 13 | 0.4–26 | Yes |
| 16 | 0.10–0.19 | Yes |
These findings underscore the potential of this compound as a candidate for further development into anti-TB therapies.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies on imidazo[1,2-a]pyridine derivatives have shown favorable absorption and distribution characteristics. For instance, one study reported that compound 18 had a peak plasma concentration (Cmax) of 337 ng/mL after oral administration and a half-life (t½) of approximately 5 hours . These parameters are critical for assessing the viability of these compounds in clinical settings.
Pharmacokinetic Data Table
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) |
|---|---|---|---|---|
| 18 | 3,850 | 337 | 0.5 | 5 |
| 13 | 54,200 | 15,600 | 2 | 1.93 |
Broader Therapeutic Potential
Beyond its anti-TB properties, this compound and its derivatives are being explored for other therapeutic applications:
- Antiviral Activity : Some imidazo[1,2-a]pyridine derivatives have demonstrated antiviral properties.
- Anticancer Potential : Research indicates that certain modifications to the imidazo[1,2-a]pyridine scaffold can yield compounds effective against various cancer cell lines.
- Neuroprotective Effects : Certain derivatives have been studied for their potential to inhibit acetylcholinesterase (AChE), suggesting applications in neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism by which Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Data Tables: Comparative Properties
Biological Activity
Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro substituent at the 7-position of the imidazo[1,2-a]pyridine ring and a methyl ester at the carboxylic acid position. This unique structure contributes to its biological properties.
The primary mechanism of action for this compound involves its interaction with specific molecular targets within bacterial cells. Research indicates that it inhibits the synthesis of the mycobacterial cell wall, which is crucial for the survival and replication of Mtb. The compound likely interferes with key enzymes involved in cell wall biosynthesis, although detailed pathways are still under investigation .
Antimicrobial Properties
This compound has demonstrated potent antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that it exhibits MIC values as low as 0.006 μM against replicating Mtb strains, indicating strong efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
- In vitro Studies : In vitro assays have confirmed that this compound can inhibit over 90% of bacterial growth at concentrations up to 0.8 μM .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : The compound interacts with cytochrome P450 enzymes, which may affect the metabolism of co-administered drugs. For instance, it has been reported to inhibit CYP enzymes such as CYP1A2 and CYP3A4 by approximately 26% and 52%, respectively .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
